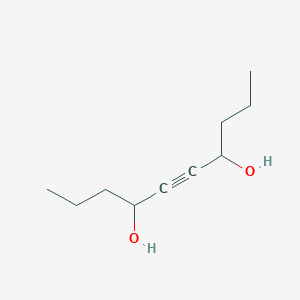

5-Decyne-4,7-diol

描述

Contextualizing Alkynediols as Versatile Synthetic Intermediates

Alkynediols, characterized by a carbon-carbon triple bond and two hydroxyl groups, are a class of molecules that have garnered significant attention in organic synthesis. ontosight.ai Their unique bifunctionality allows them to serve as versatile building blocks for the creation of more complex molecular architectures. ontosight.aicolab.ws The presence of both alkyne and diol functionalities within the same molecule provides multiple reactive sites for a variety of chemical transformations. ontosight.ai

The alkyne group can undergo reactions such as hydrogenation to form alkenes or alkanes, and it can participate in powerful carbon-carbon bond-forming reactions like the Sonogashira coupling. ontosight.airesearchgate.net The hydroxyl groups can be involved in reactions typical of alcohols, such as esterification and etherification. ontosight.ai This dual reactivity makes alkynediols valuable precursors in the synthesis of natural products, pharmaceuticals, and advanced materials. colab.wsresearchgate.net For instance, they are used in the synthesis of furans and can act as precursors to polycyclic compounds. wm.edursc.org

The strategic placement of the hydroxyl groups relative to the alkyne unit influences the subsequent reactivity and the types of cyclic structures that can be formed. Gold-catalyzed cycloisomerization of alkynediols has emerged as an efficient method for constructing complex ketal systems, including spiroketals, which are found in many biologically active natural products. researchgate.netmdpi.com

| Property | Description |

| Molecular Formula | C10H18O2 |

| Key Functional Groups | Carbon-carbon triple bond (alkyne), two hydroxyl (-OH) groups |

| Reactivity of Alkyne Group | Hydrogenation, Sonogashira coupling, click chemistry reactions |

| Reactivity of Diol Groups | Esterification, etherification |

| Synthetic Applications | Precursors for furans, polycyclic compounds, spiroketals, and other complex molecules |

The Significance of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (B126091) in Chemical Research Paradigms

A prominent and extensively studied acetylenic diol is 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD). This compound is a high-production volume chemical with a wide array of industrial applications. researchgate.netresearchgate.net It is primarily recognized for its properties as a non-ionic surfactant, effectively reducing surface tension in various formulations. evitachem.com

TMDD is utilized as a wetting and anti-foaming agent in the paper, ink, pesticide, and adhesive industries. researchgate.net In the realm of materials science, it has been investigated as a dopant in heterojunction solar cells, where it aids in forming a homogeneous interfacial layer, thereby enhancing photocurrent density. evitachem.comchemdad.com Furthermore, TMDD serves as a chemical intermediate for the synthesis of other surfactants and polymers. evitachem.com Its ethoxylated derivatives, such as Surfynol 420, 440, 465, and 485, are also commercially important surfactants. researchgate.net

The unique amphiphilic nature of TMDD, with its hydrophilic hydroxyl groups and hydrophobic hydrocarbon structure, allows it to adsorb at interfaces and reduce surface tension. evitachem.com This property is crucial for its function in coatings, adhesives, and agricultural formulations. evitachem.com Recent research has also explored its use as an inhibitor in platinum-catalyzed hydrosilylation reactions, demonstrating its ability to control the curing process of silicone mixtures. mdpi.com

| Property | Value/Description |

| Molecular Formula | C14H26O2 |

| Molecular Weight | ~226.36 g/mol |

| Physical State | Waxy solid or liquid |

| Melting Point | 42-44 °C |

| Boiling Point | 255 °C |

| Water Solubility | 1.7 g/L at 20 °C |

| Primary Applications | Non-ionic surfactant, anti-foaming agent, wetting agent, dopant in solar cells, chemical intermediate |

| Industrial Uses | Paper, ink, pesticides, adhesives, coatings |

Historical Development of Research on Substituted 5-Decyne-4,7-diol Systems

The study of acetylenic compounds, including substituted this compound systems, has a rich history rooted in the foundational principles of organic synthesis. The Favorskii reaction, which involves the base-catalyzed addition of acetylene (B1199291) to carbonyl compounds, laid the groundwork for the synthesis of acetylenic alcohols and diols. colab.wsmdpi.com The development of superbase media significantly advanced this reaction, allowing for the synthesis of various acetylenic alcohols in high yields under milder conditions. colab.ws

Early research focused on the fundamental reactivity of acetylenic diols, such as their conversion to other functional groups. For example, studies demonstrated that acetylenic αβ-epoxides react in the presence of acid and mercuric sulfate (B86663) to yield furans, with acetylenic diols identified as probable intermediates in this transformation. rsc.org

The "alkyne zipper" reaction, an isomerization process that moves an internal alkyne to a terminal position, has also been a significant area of research, expanding the synthetic utility of alkynes. mdpi.com This reaction is particularly useful for creating terminal alkynes, which are valuable synthetic scaffolds. mdpi.com

More recently, the advent of transition metal catalysis, particularly with gold, has revolutionized the chemistry of alkynediols. researchgate.netmdpi.com Gold-catalyzed cyclizations have provided elegant and efficient pathways to complex heterocyclic structures that were previously challenging to synthesize. researchgate.netmdpi.com This has opened new avenues for the total synthesis of natural products and the development of novel bioactive molecules. researchgate.netresearchgate.net The ongoing exploration of the reactivity of substituted this compound systems continues to be a vibrant area of research, driven by the quest for new synthetic methodologies and functional molecules. colab.ws

Structure

2D Structure

3D Structure

属性

IUPAC Name |

dec-5-yne-4,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-9(11)7-8-10(12)6-4-2/h9-12H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWCXHJKJXRDBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#CC(CCC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883640 | |

| Record name | 5-Decyne-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-40-2 | |

| Record name | 5-Decyne-4,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Decyne-4,7-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Decyne-4,7-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Decyne-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-decyne-4,7-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Considerations and Isomeric Forms of 2,4,7,9 Tetramethyl 5 Decyne 4,7 Diol

Analysis of Diastereomeric Mixtures: DL- and Meso- Forms

2,4,7,9-Tetramethyl-5-decyne-4,7-diol (B126091) possesses two stereocenters at carbons 4 and 7. Consequently, it can exist as three distinct stereoisomers: a pair of enantiomers and a meso compound.

Enantiomeric Pair (DL-form): This pair consists of the (4R, 7R) and (4S, 7S) isomers. These two molecules are non-superimposable mirror images of each other and are optically active. A racemic mixture containing equal amounts of the (4R, 7R) and (4S, 7S) enantiomers is referred to as the DL-form.

Meso-form: This is the (4R, 7S) or (4S, 7R) isomer. Despite having two chiral centers, the molecule as a whole is achiral because it possesses an internal plane of symmetry. This symmetry plane makes the (4R, 7S) and (4S, 7R) representations superimposable, meaning they are the same molecule. The meso-form is optically inactive.

Commercially available 2,4,7,9-tetramethyl-5-decyne-4,7-diol is typically supplied as a mixture of the DL- and meso-diastereomers. tcichemicals.comfishersci.calgcstandards.comsigmaaldrich.com The diastereomers (the meso form and the enantiomeric DL-pair) have different physical properties, such as melting points, boiling points, and solubility, which can influence their applications and allows for their potential separation.

Table 1: Stereoisomers of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | Isomer Type | Configuration(s) | Chirality | Optical Activity | | --- | --- | --- | --- | | Enantiomer | (4R, 7R) | Chiral | Optically Active | | Enantiomer | (4S, 7S) | Chiral | Optically Active | | Meso | (4R, 7S) | Achiral | Optically Inactive | | Mixture | Description | | DL-form | Racemic mixture of (4R, 7R) and (4S, 7S) | | Commercial Product | Typically a mixture of DL- and meso- forms tcichemicals.comlgcstandards.com |

Methodologies for Stereoisomer Characterization and Resolution

Distinguishing and separating the diastereomers and enantiomers of 2,4,7,9-tetramethyl-5-decyne-4,7-diol requires specialized analytical techniques.

Advanced spectroscopic methods are crucial for identifying and differentiating between the DL- and meso-forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing between diastereomers. In the ¹H and ¹³C NMR spectra of a diastereomeric mixture, separate signals can often be observed for the meso and DL-forms due to their different chemical environments. Specific NMR techniques that can be employed include:

Coupling Constants: The magnitude of coupling constants between protons can differ depending on their spatial relationship (dihedral angle), which varies between diastereomers.

Nuclear Overhauser Effect (NOE): NOE correlations provide information about the through-space proximity of nuclei. Differences in the three-dimensional structures of the meso and DL-isomers will result in distinct NOE patterns, aiding in their structural assignment.

Infrared (IR) Spectroscopy: While standard IR spectroscopy can confirm the presence of functional groups like hydroxyl (-OH) and alkyne (-C≡C-), nih.govchemicalbook.com variations in intramolecular and intermolecular hydrogen bonding between diastereomers might lead to subtle differences in the shape and position of the O-H stretching band.

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of an isomer, it is possible to map the precise arrangement of atoms in space. This technique can unequivocally confirm the relative stereochemistry of the two chiral centers, thereby distinguishing the meso-form from the DL-pair. For the enantiomers, if a pure crystal can be isolated, X-ray crystallography can also determine the absolute configuration (R or S) at each stereocenter. acs.org

Advanced Spectroscopic Techniques for Diastereomer Distinction

Chiral Synthesis Approaches to Enantiomerically Pure Acetylenic Diols (Related Compounds)

The synthesis of enantiomerically pure acetylenic diols is a significant area of research, as these compounds can serve as valuable building blocks in the total synthesis of complex natural products. acs.org Several strategies have been developed for the stereoselective synthesis of related chiral acetylenic diols.

Auxiliary-Controlled Synthesis: One effective method involves the use of a chiral auxiliary, such as a tert-butanesulfinyl (tBS) group. The reaction of an allenylzinc reagent with an imine bearing a tBS chiral auxiliary can proceed with high stereoselectivity, controlled by the configuration of the sulfinyl group. This approach allows for the synthesis of enantiopure acetylenic amino diols. acs.org

Catalytic Asymmetric Synthesis: The Favorsky reaction, which involves the addition of an acetylene (B1199291) to a carbonyl compound, can be a route to acetylenic diols. nveo.org While traditionally leading to mixtures, modern advancements focus on developing catalytic asymmetric versions of this reaction to produce enantiomerically enriched products.

Kinetic Resolution: Enzymatic methods can be employed for the kinetic resolution of a racemic mixture of acetylenic diols. For instance, lipases like Pseudomonas AK lipase (B570770) can selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer from the acylated product. researchgate.net

Starting from Chiral Precursors: Another approach is to start with an enantiomerically pure building block. For example, chiral dialdehydes can be synthesized from enantiopure dibromobinaphthol via Sonogashira-Hagihara coupling, which can then be used to construct more complex chiral acetylene-containing structures. researchgate.net

Table 2: Research Findings on Chiral Acetylenic Diol Synthesis

| Method | Key Reagents/Features | Outcome | Reference |

|---|---|---|---|

| Auxiliary-Controlled Addition | tert-butanesulfinyl (tBS)-imine, allenylzinc reagent | Enantiopure anti,anti and syn,anti acetylenic 2-amino-1,3-diol stereotriads | acs.org |

| Precursor-Based Synthesis | Enantiopure (S)-BINOL, Sonogashira coupling | Acetylene-tethered chiral dialdehydes | researchgate.net |

| Enzymatic Resolution | Pseudomonas AK lipase, Burgess' procedure | Establishment of absolute configurations in chiral centers | researchgate.net |

Advanced Synthetic Methodologies for 2,4,7,9 Tetramethyl 5 Decyne 4,7 Diol and Analogues

Mechanistic Studies of Acetylene-Methyl Isobutyl Ketone Condensation for Diol Formation

The formation of 2,4,7,9-tetramethyl-5-decyne-4,7-diol (B126091) often involves the condensation of acetylene (B1199291) with methyl isobutyl ketone. This reaction is a variation of the Favorskii reaction, which describes the nucleophilic addition of a terminal alkyne to a carbonyl compound in a basic medium. jk-sci.comwikipedia.org

The generally accepted mechanism proceeds as follows:

Deprotonation of Acetylene: In the presence of a strong base, such as potassium hydroxide (B78521) (KOH), the terminal alkyne (acetylene) is deprotonated to form a highly nucleophilic acetylide anion. jk-sci.comwikipedia.org

Nucleophilic Attack: The acetylide anion then attacks the electrophilic carbonyl carbon of methyl isobutyl ketone.

Formation of Propargyl Alcohol: This nucleophilic addition results in the formation of a propargyl alcohol intermediate.

Second Addition: The reaction can proceed further, with the remaining terminal alkyne on the propargyl alcohol undergoing a second deprotonation and subsequent addition to another molecule of methyl isobutyl ketone, ultimately forming the diol.

A significant challenge in this synthesis is the competing aldol-crotonic condensation of the ketone starting material, which can lead to the formation of byproducts like hydroxyaldehydes and crotonic aldehydes. nveo.org The reaction conditions, including temperature and catalyst concentration, must be carefully controlled to maximize the yield of the desired acetylenic diol. nveo.org For instance, studies have shown that in the synthesis of related decynediols, increasing the reaction temperature can increase the yield up to a certain point, after which side reactions become more prevalent. nveo.org

Research into the synthesis of methyl isobutyl ketone (MIBK) itself from acetone (B3395972) has provided insights into condensation reactions over various catalysts, which can be relevant to understanding and optimizing the subsequent diol formation. osti.govresearchgate.net

Alternative Synthetic Pathways for Alkynediol Scaffold Construction

Alkynyl Grignard Reagent Approaches

An alternative and often more controlled method for constructing the alkynediol scaffold involves the use of alkynyl Grignard reagents. This approach offers better control over the reaction and can minimize side reactions.

The general steps are:

Formation of the Grignard Reagent: An alkyl or vinyl halide is reacted with magnesium metal to form a Grignard reagent. masterorganicchemistry.com

Reaction with a Protected Alkyne: The Grignard reagent is then reacted with a suitable protected alkyne to generate an alkynyl Grignard reagent.

Reaction with Ketone: This alkynyl Grignard reagent then acts as a potent nucleophile, attacking the carbonyl carbon of methyl isobutyl ketone to form the desired tertiary alcohol.

Deprotection and Second Addition: Following the initial addition, the protecting group on the alkyne is removed, and a second Grignard reaction with another equivalent of methyl isobutyl ketone can be performed to yield the symmetric diol.

This method provides a versatile route to both symmetrical and unsymmetrical alkynediols by allowing for the sequential addition of different ketone or aldehyde substrates.

Hydrolysis Strategies for Protected Alkynediols

In many synthetic routes, protecting groups are employed to prevent unwanted side reactions of the hydroxyl groups of the diol. The final step in these syntheses is the deprotection of the alkynediol.

Commonly used protecting groups for alcohols include silyl (B83357) ethers or acetals. The removal of these groups is typically achieved through hydrolysis under acidic or basic conditions, depending on the specific protecting group used. For example, the retro-Favorskii reaction can be used to remove a 2-hydroxyprop-2-yl protecting group by heating the compound in a solution of potassium hydroxide in propan-2-ol. wikipedia.org

Careful selection of the protecting group and the hydrolysis conditions is crucial to ensure the integrity of the final product and to avoid degradation or rearrangement of the alkynediol structure.

Stereoselective Synthesis of 1,4-Diacetylenic Diols and Derivatives

The synthesis of 2,4,7,9-tetramethyl-5-decyne-4,7-diol results in a molecule with two stereocenters at the C4 and C7 positions. This means the compound can exist as a mixture of diastereomers: a pair of enantiomers (the DL- or racemic mixture) and a meso compound. fishersci.ca

Achieving stereoselectivity in the synthesis of these diols is a significant challenge. Some strategies that have been explored for stereoselective synthesis in related systems include:

Chiral Catalysts: The use of chiral catalysts or ligands during the addition of the alkyne to the ketone can favor the formation of one stereoisomer over another.

Substrate Control: Employing chiral starting materials can induce diastereoselectivity in the final product.

Enzymatic Reactions: Biocatalysis offers a promising avenue for highly stereoselective transformations.

The characterization of the resulting stereoisomers is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to determine the relative and absolute configurations of the stereocenters.

Green Chemistry Principles in 5-Decyne-4,7-diol Synthesis

Applying the principles of green chemistry to the synthesis of this compound and its analogues is an area of growing importance. The goals are to reduce the environmental impact of the manufacturing process and to develop more sustainable synthetic routes.

Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The Favorskii reaction, in principle, can have high atom economy.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or super-critical fluids, or performing the reaction under solvent-free conditions.

Catalysis: Developing more efficient and recyclable catalysts to minimize waste and energy consumption. For example, research on solid catalysts for condensation reactions can lead to processes that are easier to manage and have less environmental impact. osti.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Chemical Reactivity and Derivatization Strategies of 2,4,7,9 Tetramethyl 5 Decyne 4,7 Diol

Reactivity Profiles of Alkyne and Diol Functionalities.benchchem.comcymitquimica.com

2,4,7,9-Tetramethyl-5-decyne-4,7-diol (B126091) (TMDD) is a non-ionic surfactant characterized by a unique molecular structure containing both a triple bond (alkyne) and two tertiary hydroxyl (diol) groups. cymitquimica.com This bifunctionality dictates its chemical reactivity and allows for a range of derivatization strategies. The central alkyne group is susceptible to addition reactions, while the hydroxyl groups can undergo reactions typical of tertiary alcohols. cymitquimica.com The bulky methyl groups near the functional groups introduce steric hindrance, which can influence the rate and outcome of chemical transformations. cymitquimica.com

Hydrogenation Transformations.benchchem.comnih.govechemi.com

The alkyne triple bond in 2,4,7,9-tetramethyl-5-decyne-4,7-diol can be selectively hydrogenated. Catalytic semi-hydrogenation, for instance using palladium-based catalysts, can convert the alkyne to an alkene, yielding the corresponding 1,4-enediol. researchgate.net Further hydrogenation can lead to the fully saturated alkane diol. The specific conditions of the hydrogenation reaction, including the choice of catalyst, solvent, temperature, and pressure, will determine the final product distribution.

Oxidation Reactions of Hydroxyl Groups.usda.gov

The tertiary hydroxyl groups of 2,4,7,9-tetramethyl-5-decyne-4,7-diol are generally resistant to oxidation under mild conditions. evitachem.com However, under more forceful conditions, oxidation can occur, potentially leading to cleavage of the carbon-carbon bond adjacent to the hydroxyl group. The specific products of oxidation would depend on the oxidizing agent used and the reaction conditions. For instance, strong oxidizing agents could potentially lead to the formation of ketones after cleavage of the molecular backbone.

Dehydration Pathways.usda.gov

Under acidic conditions or upon heating, 2,4,7,9-tetramethyl-5-decyne-4,7-diol can undergo dehydration, a reaction that involves the elimination of water molecules from the diol. evitachem.com This process can lead to the formation of various products, including unsaturated ethers or conjugated dienes, depending on the reaction conditions and the extent of dehydration.

Esterification and Etherification Reactions of the Diol Moiety.benchchem.comusda.gov

The hydroxyl groups of 2,4,7,9-tetramethyl-5-decyne-4,7-diol can participate in esterification and etherification reactions.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) can form esters at one or both hydroxyl positions. evitachem.com

Etherification: The formation of ethers can be achieved through various methods, such as the Williamson ether synthesis, although the steric hindrance around the tertiary hydroxyl groups might necessitate harsher reaction conditions.

Ethoxylation Chemistry and Derivatives of TMDD.cymitquimica.comusda.govsurfadol.comchemicalbook.combfr-akademie.de

Ethoxylation is a key derivatization strategy for 2,4,7,9-tetramethyl-5-decyne-4,7-diol, enhancing its hydrophilic properties and modifying its surfactant characteristics. evitachem.comsurfadol.com This process involves the reaction of the diol with ethylene (B1197577) oxide, resulting in the addition of poly(ethylene oxide) chains to the hydroxyl groups. surfadol.com The length of these chains can be controlled by the reaction stoichiometry. google.com

Propoxylation, the reaction with propylene (B89431) oxide, can also be performed, sometimes in combination with ethoxylation to create block copolymers with tailored properties. chemicalbook.comgoogle.com These ethoxylated and propoxylated derivatives are widely used as non-ionic surfactants in various industrial applications. chemicalbook.comgoogle.com

Catalytic Systems for Ethoxylation.cymitquimica.com

The ethoxylation of 2,4,7,9-tetramethyl-5-decyne-4,7-diol is typically carried out in the presence of a catalyst. google.com Common catalytic systems include:

Basic Catalysts: Alkali metal hydroxides (e.g., potassium hydroxide) are frequently used. nih.gov

Lewis Acids: Boron trifluoride (BF3) can also be employed as a catalyst. google.com

Amine Catalysts: Trialkylamines can be utilized to promote the reaction. google.com

The choice of catalyst can influence the reaction rate and the distribution of the resulting ethoxylated products. google.com

Interactive Data Tables

Table 1: Reactivity of Functional Groups in 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

| Functional Group | Type of Reaction | Potential Products |

| Alkyne | Hydrogenation | Alkenes, Alkanes |

| Diol (Hydroxyl) | Oxidation | Ketones (with C-C cleavage) |

| Diol (Hydroxyl) | Dehydration | Unsaturated ethers, Dienes |

| Diol (Hydroxyl) | Esterification | Esters |

| Diol (Hydroxyl) | Etherification | Ethers |

| Diol (Hydroxyl) | Ethoxylation | Ethoxylated diols |

| Diol (Hydroxyl) | Propoxylation | Propoxylated diols |

Table 2: Ethoxylated and Propoxylated Derivatives of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

| Derivative | Added Moiety | Range of Moles Added (n+m) | Key Property Change |

| Ethoxylates | Ethylene Oxide | 1.3 to 30 | Increased hydrophilicity and water solubility. surfadol.com |

| Propoxylates | Propylene Oxide | 1 to 10 | Modified surfactant properties. google.com |

| Ethoxylate/Propoxylate Adducts | Ethylene Oxide and Propylene Oxide | Variable | Tailored surfactant performance. google.com |

Structural Elucidation of Ethoxylated Products

The structural confirmation of ethoxylated derivatives of 2,4,7,9-tetramethyl-5-decyne-4,7-diol is crucial for verifying the successful addition of ethylene oxide (EO) units and determining the degree of ethoxylation. This is typically achieved through a combination of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). chemicalbook.com

Ethoxylation introduces polyethylene (B3416737) glycol (PEG) chains to the hydroxyl groups of the parent diol. The general structure of these products can be represented by the formula where 'm' and 'n' signify the number of repeating ethylene oxide units. google.com

Key Spectroscopic Data for Ethoxylated 2,4,7,9-tetramethyl-5-decyne-4,7-diol:

| Technique | Observation | Interpretation |

| FTIR Spectroscopy | Broad absorption band for O-H (hydroxyl) stretching. Appearance or increased intensity of C-O (ether) stretching bands. | Confirms the incorporation of ethoxy groups and the presence of terminal hydroxyl groups on the newly formed chains. |

| Mass Spectrometry (MS) | Provides the molecular weight of the ethoxylated product, which increases with the number of added ethylene oxide units. | Allows for the determination of the average degree of ethoxylation and the distribution of oligomers. google.com |

| ¹H NMR Spectroscopy | Shows characteristic signals for the protons in the ethylene oxide units (-OCH₂CH₂-), which are distinct from the signals of the parent diol. chemicalbook.com | Integration of these signals relative to the protons on the parent alkyl structure allows for quantification of the average number of EO units added. |

| ¹³C NMR Spectroscopy | Reveals new peaks corresponding to the carbon atoms within the ethoxy chains. nih.gov | Confirms the presence of the ether linkages and provides further structural verification. |

The ethoxylation process results in a mixture of molecules with varying lengths of ethoxy chains, hence analytical data typically provides an average degree of ethoxylation. For instance, products like SURFADOL® 420, 440, and 465 are ethoxylates of 2,4,7,9-tetramethyl-5-decyne-4,7-diol with different average numbers of ethylene oxide moles. surfadol.com

Functionalization of the Alkyne Triple Bond

The carbon-carbon triple bond in 2,4,7,9-tetramethyl-5-decyne-4,7-diol is a key site for chemical modification, allowing for the synthesis of various derivatives. A primary strategy for functionalization is the partial reduction, or semi-hydrogenation, of the alkyne to an alkene.

Semi-Hydrogenation to 1,4-Enediols and Diastereoselectivity

The semi-hydrogenation of 1,4-diacetylenic diols, such as 2,4,7,9-tetramethyl-5-decyne-4,7-diol, using palladium-supported catalysts is a method to produce 1,4-enediols. rsc.org This reaction involves the addition of one equivalent of hydrogen across the triple bond to form a double bond. libretexts.org A significant aspect of this transformation is its diastereoselectivity—the preferential formation of one diastereomer over another. rsc.org

Research has shown that the classical Pd-catalyzed semi-hydrogenation of these diols with H₂ preferentially yields the meso form of the 1,4-enediol product over the racemic form. rsc.org This diastereomeric enrichment is a notable outcome of the catalytic process. rsc.orgdntb.gov.ua The reaction typically employs catalysts like palladium on carbon (Pd/C) or Lindlar's catalyst, the latter being specifically designed to stop the reduction at the alkene stage, preventing further reduction to an alkane. libretexts.orgmsu.edu The hydrogenation process occurs with syn stereochemistry, meaning both hydrogen atoms add to the same face of the alkyne, which leads to the formation of a cis-alkene. libretexts.orgjove.com

Summary of Pd-Catalyzed Semi-Hydrogenation Findings:

| Catalyst System | Reactant | Primary Product | Key Finding |

| Pd-supported catalysts (e.g., Pd/C) | 1,4-Diacetylenic diols | meso-1,4-Enediol | The reaction proceeds in a diastereoselective manner, favoring the meso isomer. rsc.org |

| Lindlar Catalyst (Pd-Pb-CaCO₃) | Internal Alkynes | cis-Alkene | The poisoned catalyst prevents over-hydrogenation to the alkane and ensures syn-addition of hydrogen. msu.edujove.com |

An interesting phenomenon observed is that the 1,4-enediol products can inactivate the palladium catalyst, which inhibits further H₂ dissociation. This effect provides a method to control the hydrogenation process. rsc.org

Stereoselective Reduction Techniques (e.g., Chan Alkyne Reduction on related alkynols)

Beyond catalytic hydrogenation, other stereoselective reduction methods can be applied to functionalize the alkyne bond, yielding different stereoisomers. These techniques are particularly valuable for producing trans-alkenes.

The Chan Alkyne Reduction is a stereoselective method for converting acetylenic alcohols (alkynols) into trans-(E)-allylic alcohols. alfa-chemistry.com This reaction utilizes sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH), commercially known as Red-Al, or lithium aluminum hydride (LiAlH₄). alfa-chemistry.comresearchgate.net Unlike catalytic hydrogenations that typically produce cis products, the Chan reduction delivers the E-configured allylic alcohol with high stereochemical fidelity. alfa-chemistry.com

The mechanism involves the reaction of the hydride reagent with the hydroxyl group, which facilitates an intramolecular hydrogen transfer to the alkyne. alfa-chemistry.com This process ultimately leads to the formation of a trans vinylic anion after the addition of a second electron, which is then protonated to yield the trans-alkene product. libretexts.orgjove.com

Another common method for achieving a trans reduction is the use of sodium or lithium metal dissolved in liquid ammonia (B1221849) (Na/NH₃). msu.edumasterorganicchemistry.com This "dissolving metal reduction" proceeds through a radical anion intermediate and consistently results in the anti-addition of two hydrogen atoms across the triple bond, forming the trans-alkene. libretexts.orgjove.com

Comparison of Stereoselective Alkyne Reduction Methods:

| Method | Reagents | Product Stereochemistry | Mechanism Type |

| Catalytic Hydrogenation | H₂ / Lindlar Catalyst | cis-(Z)-Alkenes | Heterogeneous Catalysis (syn-addition) libretexts.orgjove.com |

| Chan Alkyne Reduction | Red-Al (SMEAH) or LiAlH₄ | trans-(E)-Allylic Alcohols | Intramolecular Hydride Transfer alfa-chemistry.comresearchgate.net |

| Dissolving Metal Reduction | Na or Li in liquid NH₃ | trans-(E)-Alkenes | Electron Transfer (Radical Anion) libretexts.orgjove.com |

These distinct methodologies provide synthetic chemists with precise control over the geometry of the resulting double bond, enabling the targeted synthesis of either cis or trans isomers from the same alkyne precursor.

Advanced Spectroscopic and Chromatographic Characterization of 2,4,7,9 Tetramethyl 5 Decyne 4,7 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis.benchchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 2,4,7,9-tetramethyl-5-decyne-4,7-diol (B126091). By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR).chemicalbook.com

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that provide initial and crucial structural information.

¹H NMR: The ¹H NMR spectrum of 2,4,7,9-tetramethyl-5-decyne-4,7-diol displays characteristic signals corresponding to the different types of protons in the molecule. The isobutyl groups show signals for the methyl protons (CH₃) and the methylene (B1212753) protons (-CH₂-), as well as a methine proton (-CH-). The methyl groups attached to the quaternary carbons bearing the hydroxyl groups also give a distinct signal. The hydroxyl (-OH) protons will appear as a singlet, which can be confirmed by D₂O exchange. The integration of these signals provides the ratio of the number of protons of each type, confirming the molecular structure.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in 2,4,7,9-tetramethyl-5-decyne-4,7-diol gives a distinct signal. The spectrum will show signals for the acetylenic carbons of the C≡C triple bond, the quaternary carbons bonded to the hydroxyl groups, and the various carbons of the isobutyl groups (methyl, methylene, and methine carbons).

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| ~0.9 | Methyl (CH₃) of isobutyl |

| ~1.5 | Methyl (CH₃) on C4/C7 |

| ~1.7 | Methylene (CH₂) of isobutyl |

| ~1.9 | Methine (CH) of isobutyl |

| ~2.2 | Hydroxyl (OH) |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 2,4,7,9-tetramethyl-5-decyne-4,7-diol. Actual values may vary depending on the solvent and instrument parameters.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms, which is vital for confirming the structure of complex molecules like 2,4,7,9-tetramethyl-5-decyne-4,7-diol.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the methine proton and the adjacent methylene and methyl protons within the isobutyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. For example, the proton signal for the methylene group would show a cross-peak with the carbon signal of that same methylene group.

Nuclear Overhauser Effect (NOE) Correlations for Stereochemical Assignment.benchchem.com

2,4,7,9-tetramethyl-5-decyne-4,7-diol exists as a mixture of diastereomers (DL- and meso- forms) due to the two stereocenters at C4 and C7. thegoodscentscompany.com The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of atoms, which is crucial for assigning the relative stereochemistry of these diastereomers.

An NOE is observed as a change in the intensity of an NMR signal when the magnetization of a nearby nucleus is perturbed. By measuring NOE correlations between specific protons, one can deduce which groups are on the same side of the molecule. For instance, in the meso isomer, irradiation of the methyl protons at C4 might show an NOE to the methyl protons at C7, indicating their syn relationship. In contrast, the DL- (or racemic) pair would exhibit different NOE patterns consistent with an anti relationship between these groups. This allows for the differentiation and characterization of the individual stereoisomers within the mixture.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.researchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of 2,4,7,9-tetramethyl-5-decyne-4,7-diol and for obtaining structural information through the analysis of its fragmentation patterns. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification.researchgate.net

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is widely used for the analysis of volatile and semi-volatile compounds like 2,4,7,9-tetramethyl-5-decyne-4,7-diol. unizar.es

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. nist.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparing its spectrum to a library of known spectra. nih.gov The NIST Mass Spectrometry Data Center provides reference spectra for this compound. nih.gov GC-MS is also highly effective for assessing the purity of a sample by detecting and identifying any impurities present. greenpeace.to

The mass spectrum of 2,4,7,9-tetramethyl-5-decyne-4,7-diol will show a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be weak or absent in electron impact (EI) ionization due to fragmentation. nih.gov Common fragments observed would result from the cleavage of the C-C bonds adjacent to the hydroxyl groups and the loss of water.

| m/z (mass-to-charge ratio) | Possible Fragment |

| 226 | [M]⁺ (Molecular ion) |

| 209 | [M-OH]⁺ or [M-H₂O+H]⁺ |

| 151 | Cleavage of C-C bond adjacent to OH |

| 109 | Further fragmentation |

| 43 | Isobutyl fragment [CH(CH₃)₂]⁺ |

Table 2: Common fragments observed in the mass spectrum of 2,4,7,9-tetramethyl-5-decyne-4,7-diol. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. researchgate.net This is a significant advantage over low-resolution MS, which only provides nominal mass information.

For 2,4,7,9-tetramethyl-5-decyne-4,7-diol (C₁₄H₂₆O₂), HRMS can confirm its elemental composition by measuring its exact mass. The theoretical exact mass can be calculated, and the measured mass from the HRMS instrument should match this value within a very small tolerance (typically a few parts per million, ppm). This high accuracy is invaluable for confirming the identity of the compound and for differentiating it from other compounds that may have the same nominal mass but different elemental compositions. HRMS is also instrumental in identifying unknown metabolites and degradation products of the parent compound in various matrices. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For 2,4,7,9-tetramethyl-5-decyne-4,7-diol, these methods are crucial for confirming the presence of its key structural features: the hydroxyl (-OH) groups and the internal alkyne (C≡C) bond.

The IR spectrum of an acetylenic diol is characterized by specific absorption bands. nveo.org The hydroxyl groups typically exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations. The broadness of this peak is a result of intermolecular hydrogen bonding. The C-H stretching vibrations of the methyl and methylene groups in the alkyl chains are observed in the 2850-3000 cm⁻¹ region. dlsu.edu.ph A key, though often weak, absorption for a symmetrically substituted internal alkyne like the one in 2,4,7,9-tetramethyl-5-decyne-4,7-diol occurs around 2200-2260 cm⁻¹. This C≡C stretching vibration can sometimes be weak or absent in the IR spectrum due to the symmetry of the molecule, which results in a small change in the dipole moment during the vibration.

Raman spectroscopy serves as a complementary technique. The C≡C triple bond stretch, which may be weak in the IR spectrum, typically produces a strong signal in the Raman spectrum because it involves a significant change in polarizability. chemicalbook.com This makes Raman spectroscopy particularly useful for confirming the presence of the alkyne functional group. The O-H stretching band is also observable in Raman spectra, though it is often weaker and less informative than in IR.

Publicly available spectral data for 2,4,7,9-tetramethyl-5-decyne-4,7-diol confirms these characteristic absorptions. chemicalbook.comnih.gov The combination of IR and Raman spectroscopy provides a comprehensive fingerprint of the molecule, allowing for unambiguous functional group identification.

Table 1: Characteristic IR and Raman Bands for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Method | Intensity |

|---|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | IR | Strong, Broad |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | IR | Strong |

| Alkyne (C≡C) | C≡C Stretch | 2200 - 2260 | Raman | Strong |

Chromatographic Separation Techniques

Chromatography is essential for the separation, identification, and quantification of 2,4,7,9-tetramethyl-5-decyne-4,7-diol from reaction mixtures, commercial formulations, and environmental samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-performance liquid chromatography is a cornerstone technique for the separation and analysis of non-volatile or thermally labile compounds like acetylenic diols and their derivatives. lookchem.com The compound 2,4,7,9-tetramethyl-5-decyne-4,7-diol exists as a mixture of diastereomers (DL- and meso-forms), and HPLC is the method of choice for their separation and quantification. lgcstandards.com

Reverse-phase HPLC, typically using a C18 column, is effective for separating such isomers and related compounds. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase (the C18 packing material) and a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation.

One documented method for the analysis of 2,4,7,9-tetramethyl-5-decyne-4,7-diol utilizes liquid chromatography coupled with electrospray ionization (ESI) and time-of-flight (TOF) mass spectrometry. This powerful combination allows not only for the separation of the compound but also for its highly sensitive and specific detection and identification based on its mass-to-charge ratio. The chromatographic conditions for such an analysis provide a clear example of how HPLC is applied to this class of compounds.

Table 2: Example HPLC Parameters for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol Analysis

| Parameter | Condition |

|---|---|

| Instrument | LC-ESI-QTOF |

| Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) |

| Column Temperature | 40 °C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Gradient | 98% A to 2% A over 15.5 min |

| Retention Time | 12.4 min |

Data sourced from a MassBank record detailing an LC-ESI-QTOF analysis.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a robust and widely used technique for assessing the purity of volatile and thermally stable compounds. dlsu.edu.ph It is frequently cited as the analytical method for confirming the purity of commercial 2,4,7,9-tetramethyl-5-decyne-4,7-diol, with suppliers often specifying a purity of >95.0% as determined by GC. tcichemicals.com

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by a carrier gas (the mobile phase). The differential interaction of the analyte with the stationary phase coating the column leads to the separation of different components. The National Institute of Standards and Technology (NIST) provides reference data for the GC analysis of this compound, including the Kovats retention index (I), which is a standardized measure of retention time. nist.gov

The analysis is typically performed on a non-polar capillary column, and a temperature program is used to ensure efficient separation and elution of the compound. nist.gov GC can be coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification of the compound and any impurities. nih.govnist.gov

Table 3: Gas Chromatography Parameters from the NIST Chemistry WebBook

| Parameter | Condition |

|---|---|

| Column Type | Capillary |

| Active Phase | HP-5MS |

| Column Dimensions | 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Temperature Program | 60°C (1 min), ramp 5°C/min to 210°C, then 10°C/min to 280°C (15 min) |

| Kovats RI (I) | 1407.3 |

Data sourced from the NIST Chemistry WebBook. nist.gov

Computational Chemistry and Theoretical Studies on 2,4,7,9 Tetramethyl 5 Decyne 4,7 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 2,4,7,9-tetramethyl-5-decyne-4,7-diol (B126091). These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and predict sites of electrophilic and nucleophilic attack.

The molecular structure of 2,4,7,9-tetramethyl-5-decyne-4,7-diol features hydrophilic hydroxyl groups and a hydrophobic hydrocarbon backbone, giving it amphiphilic properties. evitachem.com Quantum chemical calculations can quantify the partial charges on the atoms within these functional groups, providing a basis for understanding its behavior as a non-ionic surfactant. evitachem.com The presence of the alkyne triple bond and the two tertiary alcohol groups are key features influencing its reactivity. evitachem.com For instance, these calculations can model the molecule's participation in reactions such as dehydration, esterification, and oxidation. evitachem.com

DFT calculations have been employed to study the activation of platinum complexes by alkynyl compounds, including those structurally related to 2,4,7,9-tetramethyl-5-decyne-4,7-diol. mdpi.com These studies show that the activation energy and temperature for processes like the oxidative addition of a Si-H bond are highly dependent on the substituents on the alkynyl group. mdpi.com This highlights the importance of the specific chemical environment around the triple bond in determining its reactivity.

Table 1: Calculated Electronic Properties of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

| Property | Value | Method |

| Molecular Weight | 226.35 g/mol | PubChem |

| XLogP3-AA | 2.7 | PubChem |

| Polar Surface Area | 40.5 Ų | PubChem |

This table is generated based on data from PubChem and may not be the result of specific quantum chemical calculation studies cited in the text.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility and intermolecular interactions of 2,4,7,9-tetramethyl-5-decyne-4,7-diol. These simulations model the movement of atoms and molecules over time, providing insights into how the molecule behaves in different environments, such as in solution or at interfaces.

The amphiphilic nature of 2,4,7,9-tetramethyl-5-decyne-4,7-diol means its conformation is highly dependent on the surrounding medium. evitachem.com In aqueous environments, the hydrophilic hydroxyl groups will tend to orient towards the water molecules, while the hydrophobic hydrocarbon chains will try to minimize contact with water. evitachem.com MD simulations can visualize these preferential orientations and calculate the interaction energies involved.

These simulations are particularly useful for understanding its role as a surfactant and in applications like kinetic hydrate (B1144303) inhibition. acs.orgacs.org For example, MD simulations can show how 2,4,7,9-tetramethyl-5-decyne-4,7-diol molecules adsorb at an air-water or oil-water interface, leading to a reduction in surface tension. evitachem.com In the context of gas hydrate inhibition, simulations can reveal how the molecule interacts with water molecules to disrupt the formation of hydrate crystal lattices. science.gov Studies have shown a synergistic effect when 2,4,7,9-tetramethyl-5-decyne-4,7-diol is blended with polymers like poly(5-methyl-3-vinyl-2-oxazolidinone) (PVMOX), significantly improving kinetic hydrate inhibition performance. evitachem.com

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving 2,4,7,9-tetramethyl-5-decyne-4,7-diol. By calculating the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate transition states, and determine activation energies.

For example, the dehydration of 2,4,7,9-tetramethyl-5-decyne-4,7-diol under acidic conditions can be modeled to understand the formation of corresponding alkenes. evitachem.com Transition state analysis can pinpoint the geometry and energy of the highest-energy point along the reaction coordinate, providing crucial information about the reaction rate.

In the context of its use as an inhibitor in platinum-catalyzed hydrosilylation reactions, computational studies can elucidate its mechanism of action. mdpi.com It is known to increase the curing temperature of silicone mixtures, suggesting it interacts with the platinum catalyst to moderate its activity. mdpi.com Reaction mechanism modeling can explore the binding of the diol to the platinum center and the subsequent steps that lead to either catalysis or inhibition.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties of 2,4,7,9-tetramethyl-5-decyne-4,7-diol, which can then be compared with experimental spectra for validation. These predictions are useful for interpreting experimental data and for identifying the compound in complex mixtures.

For instance, quantum chemical calculations can predict the infrared (IR) spectrum by calculating the vibrational frequencies of the molecule. The characteristic peaks for the O-H stretch of the hydroxyl groups and the C≡C stretch of the alkyne group can be predicted and compared with experimental FTIR spectra. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule and its reaction products.

Table 2: Key Spectroscopic Data for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

| Spectrum Type | Available Data | Source |

| FTIR Spectra | FILM-SILVER CHLORIDE | SpectraBase nih.gov |

| ATR-IR Spectra | Aldrich | SpectraBase nih.gov |

| Vapor Phase IR Spectra | DIGILAB FTS-14 | SpectraBase nih.gov |

This table indicates the availability of experimental spectroscopic data which can be used to validate computational predictions.

Catalytic Applications Involving 2,4,7,9 Tetramethyl 5 Decyne 4,7 Diol

Role of TMDD in Polymerization Catalysis

2,4,7,9-Tetramethyl-5-decyne-4,7-diol (B126091) (TMDD) and its derivatives, such as its ethoxylates, function as crucial additives in polymerization reactions, primarily in emulsion polymerization. alfa-chemistry.com In these systems, TMDD does not typically act as a direct catalyst that initiates or propagates the polymer chain, but rather as a non-ionic surfactant and process aid. unilongindustry.com Its primary roles are to reduce surface tension, act as a wetting agent, and serve as a defoamer. alfa-chemistry.com

The unique amphiphilic structure of TMDD, featuring hydrophilic hydroxyl groups and a hydrophobic hydrocarbon backbone, allows it to adsorb at interfaces, effectively reducing the surface tension between different phases in the emulsion system. evitachem.com This property is critical for creating stable emulsions of monomers in the aqueous phase, which is a prerequisite for successful emulsion polymerization. Furthermore, its function as a defoamer is vital in managing foam that can be generated during the vigorous agitation required in these industrial processes.

In specialized applications, TMDD has been used as a dopant in the formation of heterojunction solar cells. evitachem.com In this context, it aids in creating a uniform interfacial layer over the photoactive layer, which can enhance photocurrent density by modifying the surface properties. evitachem.com The ethoxylated derivatives of TMDD are also widely used, offering modified hydrophilic properties that can be tailored for specific polymerization systems.

Influence of Acetylenic Diols on Catalytic Processes

Acetylenic diols, with TMDD being a prominent example, exert significant influence over various catalytic processes, particularly those involving metal catalysts. Their unique molecular structure allows them to interact strongly with catalyst surfaces, thereby modulating activity and selectivity.

In the realm of fine chemical synthesis, palladium-catalyzed semi-hydrogenation is a fundamental process for converting alkynes to alkenes. Acetylenic diols are important substrates in these reactions. The semi-hydrogenation of 1,4-diacetylenic diols using palladium-supported catalysts is a classic method to produce 1,4-enediols, which are valuable intermediates in the synthesis of pharmaceuticals and fragrances. rsc.orgmdpi.com

The primary goal in these processes is to achieve high selectivity for the alkene (enol) product while preventing over-hydrogenation to the corresponding alkane (alkanol). mdpi.com The reaction involves the conversion of a carbon-carbon triple bond into a double bond. mdpi.com Research has shown that the semi-hydrogenation of 1,4-diacetylenic diols over palladium catalysts can proceed diastereoselectively, preferentially yielding the meso form of the resulting 1,4-enediol. rsc.org This selective transformation is crucial for producing specific isomers required for further synthesis. rsc.orgmdpi.com

Acetylenic diols and their hydrogenation products can significantly modulate the behavior of catalysts. A key finding is that the 1,4-enediol products formed during the semi-hydrogenation of acetylenic diols can act as catalyst poisons. rsc.org If the enediol product is introduced to the palladium catalyst before the introduction of hydrogen, it can completely inactivate the catalyst, inhibiting its ability to split H₂. rsc.org This drastic inhibition is a rare phenomenon and demonstrates a powerful method for controlling the reactivity of palladium catalysts. rsc.org

Beyond palladium catalysis, TMDD is used to control the activity of platinum catalysts in hydrosilylation reactions, which are essential for curing silicone-based materials. In this role, TMDD acts as an inhibitor. For instance, in a platinum-catalyzed curing process, the addition of TMDD can increase the curing onset temperature and significantly extend the pot-life of the mixture at room temperature. mdpi.com This modulation of catalyst activity is critical for industrial applications where controlled curing times are necessary.

| Inhibitor | Excess Relative to Platinum | Curing Onset Temperature (°C) | Pot-Life at 25°C | Pot-Life at 40°C |

|---|---|---|---|---|

| None | - | 99 | Not Specified | Not Specified |

| 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) | Multiple-fold | 123 | 48 hours | Not Specified |

| 1-Ethynylcyclohexanol (ECH) | 30-fold | Not Specified | 24 hours | 7 hours |

| 2-Methyl-2-pentyn-3-ol | Not Specified | 99 | Not Specified | Not Specified |

Palladium-Catalyzed Semi-Hydrogenation Processes

Development of Novel Catalytic Systems Utilizing TMDD-derived Ligands

The unique structure of TMDD makes it a valuable starting material for creating novel ligands and functional molecules for use in catalytic systems. The hydroxyl groups and the acetylenic bond are reactive sites that can be chemically modified.

A significant area of development is the reaction of TMDD with alkylene oxides, such as ethylene (B1197577) oxide and propylene (B89431) oxide, to produce ethoxylated and propoxylated derivatives. google.comgoogle.com These reactions are typically carried out in the presence of catalysts like trialkylamines or Lewis acids (e.g., BF₃). google.comgoogle.com By controlling the degree of alkoxylation, the properties of the resulting surfactant, such as its hydrophilicity and surface activity, can be precisely tailored. google.com These derivatives, known commercially under trade names like Surfynol®, find broad application. researchgate.net

Advanced Applications in Materials Science and Chemical Technologies Research

Investigation as an Interfacial Layer Modulator in Electronic Devices (e.g., Solar Cells)

The role of TMDD as a performance-enhancing additive in electronic devices, particularly in heterojunction solar cells, has been a subject of scientific inquiry. Its application as a dopant for interfacial layers is a key area of this research. chemdad.comscientificlabs.co.ukchemicalbook.in

Research has shown that TMDD can be used as a dopant in the interfacial layer of heterojunction solar cells to promote the formation of a more uniform and homogeneous film over the photoactive layer. chemdad.comchemicalbook.in Its amphiphilic characteristics are crucial in this context, as they can reduce surface tension and improve the wetting and leveling of polymer solutions during the fabrication process.

Specifically, TMDD has been used to dope (B7801613) polymers like poly[9,9-bis(6′-(diethanolamino)hexyl)-fluorene], which serves as an interfacial layer. chemdad.comscientificlabs.co.ukchemicalbook.in The presence of TMDD in the polymer solution assists in creating a more consistent layer, which is critical for efficient device function. This improved homogeneity at the interface is believed to facilitate better charge transport between the active layer and the electrode.

Table 1: Research Findings on TMDD in Solar Cell Applications

| Research Area | Compound Used as Dopant | Polymer Matrix | Observed Effect | Reference |

|---|---|---|---|---|

| Interfacial Layer Modification | 2,4,7,9-tetramethyl-5-decyne-4,7-diol (B126091) (TMDD) | Poly[9,9-bis(6′-(diethanolamino)hexyl)-fluorene] | Assists in the formation of a homogeneous interfacial layer. | chemdad.comscientificlabs.co.uk |

| Charge Transport | 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) | Poly[9,9-bis(6′-(diethanolamino)hexyl)-fluorene] | Improves charge transport at electrode interfaces. | |

| Photocurrent Enhancement | 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) | Not specified in detail | Decreases photon absorption in the interfacial layer, enhancing photocurrent density. | chemdad.comscientificlabs.co.ukchemicalbook.in |

Impact on Interfacial Layer Homogeneity and Charge Transport

Research on Polymer Modification and Performance Enhancement

TMDD is actively researched for its ability to modify and enhance the performance of polymer systems, particularly in the oil and gas industry for flow assurance.

Kinetic hydrate (B1144303) inhibitors (KHIs) are water-soluble polymers used to prevent the formation of gas hydrate blockages in pipelines. nih.govresearchgate.netx-mol.net Research has demonstrated that the performance of these KHI polymers can be significantly improved by the addition of synergists, with TMDD being identified as a particularly effective one. nih.govresearchgate.netunit.no

Studies have shown excellent KHI synergism between TMDD and polymers such as poly(N-vinyl caprolactam) (PVCap), poly(N-isopropylmethacrylamide), and copolymers of N-vinyl caprolactam and N-vinyl pyrrolidone. unit.noacs.org The low aqueous solubility of TMDD is considered a key feature contributing to this synergistic effect. unit.no For instance, a mixture containing 2500 ppm of TMDD and 2500 ppm of poly(5-methyl-3-vinyl-2-oxazolidinone) (PVMOX) showed significantly better performance than a 5000 ppm solution of PVMOX alone. nih.govresearchgate.netx-mol.net This synergy allows for a reduction in the total amount of chemical inhibitor needed, which is economically and environmentally beneficial.

The synergistic benefits of TMDD extend to its use in blends with advanced copolymers designed for kinetic hydrate inhibition. Research on copolymers of 5-methyl-3-vinyl-2-oxazolidinone (VMOX) and n-butyl acrylate (B77674) has shown that these copolymers already have good KHI performance, superior to the VMOX homopolymer. nih.govx-mol.net However, the addition of TMDD to these copolymer systems can enhance their performance even further.

For example, adding 1250 ppm of TMDD to a 2500 ppm solution of a VMOX:n-butyl acrylate 6:4 copolymer resulted in a further 3 °C reduction in the hydrate onset temperature during slow constant cooling tests, compared to the copolymer alone. nih.govresearchgate.netx-mol.net This demonstrates a potent three-way synergistic interaction between the VMOX monomer unit, the n-butyl acrylate comonomer, and the TMDD additive.

Table 2: Synergistic Effects of TMDD in Kinetic Hydrate Inhibition

| KHI Polymer / Copolymer | TMDD Concentration | Polymer Concentration | Observation | Reference |

|---|---|---|---|---|

| Poly(5-methyl-3-vinyl-2-oxazolidinone) (PVMOX) | 2500 ppm | 2500 ppm | Performed significantly better than 5000 ppm of PVMOX alone. | nih.govresearchgate.netx-mol.net |

| VMOX:n-butyl acrylate 6:4 copolymer | 1250 ppm | 2500 ppm | Lowered the hydrate onset temperature by an additional 3 °C compared to the copolymer alone. | nih.govresearchgate.netx-mol.net |

| Poly(N-vinyl caprolactam) (PVCap) | Not specified | Not specified | Excellent KHI synergism reported. | unit.noacs.org |

Synergistic Effects in Kinetic Hydrate Inhibition (KHI) Systems

Potential as a Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) (Related to Material Building Blocks)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline, porous materials constructed from molecular building blocks. mdpi.com MOFs are formed by the coordination of metal ions or clusters with organic ligands, while COFs are constructed entirely from light elements linked by strong covalent bonds. mdpi.comdiva-portal.org The design of these materials relies on combining specific building blocks (linkers and nodes) to create a desired network topology and functionality.

Currently, there is no available scientific literature that reports the use of 5-decyne-4,7-diol or its derivatives, such as 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD), as primary building blocks for the synthesis of MOFs or COFs. The building blocks typically employed for these frameworks are rigid, often aromatic, molecules with specific functional groups (e.g., carboxylates, amines, aldehydes) that can form the required coordinate or covalent bonds to build the extended porous network. diva-portal.org The aliphatic and sterically hindered structure of TMDD does not align with the conventional design principles for MOF and COF synthesis.

Environmental Fate and Biotransformation Research of 2,4,7,9 Tetramethyl 5 Decyne 4,7 Diol

Environmental Distribution and Prevalence Studies

2,4,7,9-tetramethyl-5-decyne-4,7-diol (B126091) (TMDD) is a non-ionic surfactant utilized in a variety of industrial applications, including the manufacturing of inks, paper, pesticides, and adhesives. nih.gov Due to its production in high volumes, there is a significant potential for its release into the environment. nih.govnih.gov Studies have confirmed the presence of TMDD in several European rivers, with concentrations detected in the nanogram per liter to lower microgram per liter range. nih.govresearchgate.netresearchgate.net Effluents from wastewater treatment plants (WWTPs) have been identified as a primary source of TMDD emissions into the aquatic environment. researchgate.netresearchgate.netresearchgate.netx-mol.com

Research conducted between 2007 and 2011 involved the analysis of 441 wastewater samples from the influents and effluents of 27 municipal WWTPs, 489 surface water samples from 24 rivers, and other environmental matrices. uni-frankfurt.de One study on the River Rhine found TMDD concentrations as high as 1330 ng/L, with a mean load of 62.8 kg/day , which translates to approximately 23 metric tons per year. uni-frankfurt.de This suggests continuous and significant inputs of the compound into the river. uni-frankfurt.de The physicochemical properties of TMDD, such as its high water solubility, contribute to its tendency to remain in the water column. researchgate.net

Biodegradation Studies and Persistence Assessment in Environmental Matrices

The persistence of TMDD in the environment is a key area of concern, largely due to its slow biodegradation rate. nih.govresearchgate.net The compound is classified as not readily biodegradable. This limited biodegradability contributes to its potential for a high prevalence in the environment. nih.govresearchgate.net

Biotransformation Pathways and Metabolite Identification

Once in the environment and taken up by organisms, TMDD can undergo biotransformation. Research has focused on identifying the metabolic pathways and the resulting metabolites.

Formation of 1-OH-TMDD as a Key Metabolite

A primary metabolite of TMDD identified in human metabolism studies is terminal methyl-hydroxylated TMDD, also known as 1-hydroxy-TMDD (1-OH-TMDD). nih.govresearchgate.netresearchgate.net This metabolite is formed through the hydroxylation of one of the terminal methyl groups of the TMDD molecule. bfr-akademie.deresearchgate.net In vivo and in vitro experiments have confirmed that 1-OH-TMDD is the most prominent urinary metabolite in humans. researchgate.netresearchgate.netx-mol.com Studies have shown that after oral administration, TMDD is rapidly metabolized, with 1-OH-TMDD being quickly and almost completely excreted in the urine. nih.govresearchgate.net This rapid metabolism and excretion suggest that 1-OH-TMDD is a suitable biomarker for assessing human exposure to TMDD. nih.govresearchgate.netresearchgate.net

Analytical Methods for Metabolite Quantification in Biological Samples

To accurately assess exposure to TMDD, robust analytical methods for the quantification of its metabolites in biological samples have been developed. A common approach involves the use of ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). researchgate.netx-mol.com

For the quantification of 1-OH-TMDD in urine, a method involving isotope dilution with a deuterated internal standard (D3-1-OH-TMDD) has been established. researchgate.netresearchgate.netx-mol.com The sample preparation typically includes a simple clean-up procedure and enzymatic hydrolysis with β-glucuronidase to account for any conjugated forms of the metabolite. researchgate.netresearchgate.netx-mol.com This method has been validated according to international guidelines and has demonstrated the necessary robustness, precision, accuracy, and sensitivity for use in human biomonitoring studies to assess TMDD exposure in the general population. researchgate.netresearchgate.netx-mol.com The application of this method to urine samples from non-occupationally exposed volunteers revealed a high quantification rate, indicating widespread, low-level exposure to TMDD. nih.govresearchgate.net

Ecotoxicological Research Methodologies and Findings in Aquatic Organisms

The potential for TMDD to cause harm to aquatic life has been investigated using various ecotoxicological research methods.

In Vitro Cytotoxicity and Genotoxicity Assays in Fish Cell Lines

To evaluate the cellular-level toxicity of TMDD, in vitro assays using permanent fish cell lines have been employed. nih.govresearchgate.net One such cell line is the RTL-W1, derived from the liver of rainbow trout (Oncorhynchus mykiss). nih.govresearchgate.net Studies using this cell line have demonstrated that TMDD possesses cytotoxic (cell-killing) and slight genotoxic (DNA-damaging) potential. nih.govresearchgate.net

The comet assay is a frequently used method in these studies to detect DNA strand breaks, a marker of genotoxicity. researchgate.net Fish cell lines like RTG-2 (from rainbow trout gonads) and ZFL (from zebrafish liver) are also commonly used for this purpose. researchgate.net These in vitro assays serve as valuable alternatives to whole-animal testing for preliminary ecotoxicological and genotoxicological assessments of chemicals. researchgate.net The findings from these cell line studies indicate that while the acute risk of TMDD to aquatic organisms may be low, there are potential sublethal effects at the cellular level that warrant further investigation. nih.govresearchgate.net

| Parameter | Finding | References |

| Environmental Presence | Detected in European rivers in ng/L to low µg/L range. | nih.govresearchgate.netresearchgate.net |

| Primary Emission Source | Effluents from wastewater treatment plants. | researchgate.netresearchgate.netresearchgate.netx-mol.com |

| Biodegradability | Not readily biodegradable, leading to environmental persistence. | nih.govresearchgate.net |

| Half-life in Water | Approximately 900 hours. | |

| Half-life in Sediment | Approximately 3600 hours. | |

| WWTP Removal Efficiency | 33% to 68% overall, with aerobic treatment being most effective. | uni-frankfurt.de |

| Primary Metabolite | 1-hydroxy-TMDD (1-OH-TMDD). | nih.govresearchgate.netresearchgate.net |

| Analytical Method | UPLC-MS/MS for metabolite quantification. | researchgate.netx-mol.com |

| Ecotoxicological Effects | Cytotoxic and slight genotoxic potential in fish cell lines. | nih.govresearchgate.net |

In Vivo Studies on Early Life Stages of Aquatic Organisms (e.g., Zebrafish Embryos)

To address the gaps in knowledge concerning developmental and reproductive toxicity, researchers have conducted in vivo studies using the early life stages of zebrafish (Danio rerio). nih.govresearchgate.net These studies provide critical baseline information on the ecotoxicological effects of TMDD on fish. nih.govresearchgate.net

In these investigations, developing zebrafish embryos were exposed to TMDD to observe potential developmental toxicity. nih.govresearchgate.net The research revealed that TMDD induced a range of both sublethal and lethal effects in the developing embryos. nih.govresearchgate.netresearchgate.net Notably, mortality rates after a 96-hour exposure in the fish embryo test were significant, but even higher mortality was observed during prolonged exposure in a fish sexual development test. nih.govresearchgate.net This suggests that long-term exposure to TMDD may have more severe consequences than what is observed in short-term acute tests. nih.govresearchgate.net

Table 1: Summary of In Vivo Effects of TMDD on Zebrafish Embryos

| Endpoint | Observation | Source(s) |

|---|---|---|

| Developmental Toxicity | Various sublethal and lethal effects detected. | nih.gov, researchgate.net, researchgate.net |

| Mortality (96-hour FET) | Significant mortality observed. | nih.gov, researchgate.net |

| Mortality (Prolonged Exposure) | Mortality was higher than in the 96-hour fish embryo test. | nih.gov, researchgate.net |

| Endocrine Disruption | No evidence of endocrine-disrupting effects was found. | nih.gov, researchgate.net |

Sublethal Effects Assessment and Environmental Risk Characterization

The assessment of sublethal effects is crucial for understanding the full environmental risk posed by TMDD. Studies have shown that the compound has a cytotoxic and slight genotoxic potential in fish cell lines. nih.govresearchgate.netresearchgate.net In zebrafish, sublethal effects have been documented at concentrations as low as 2.2 mg/L.